Dibutyl methylphosphonate
CAS No.: 2404-73-1
Cat. No.: VC2407423
Molecular Formula: C9H21O3P
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2404-73-1 |
---|---|
Molecular Formula | C9H21O3P |
Molecular Weight | 208.23 g/mol |
IUPAC Name | 1-[butoxy(methyl)phosphoryl]oxybutane |
Standard InChI | InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 |
Standard InChI Key | NPNBLTJGRBYCJB-UHFFFAOYSA-N |
SMILES | CCCCOP(=O)(C)OCCCC |
Canonical SMILES | CCCCOP(=O)(C)OCCCC |
Introduction
Chemical Structure and Properties
Molecular Structure
Dibutyl methylphosphonate has the chemical formula C₉H₂₁O₃P. Its structure features a central phosphorus atom bonded to a methyl group and two butyl groups through oxygen atoms . This specific arrangement of atoms contributes to the compound's chemical behavior and physical characteristics. The phosphorus center serves as the reactive site for many of its chemical transformations.
Physical Properties
The physical properties of Dibutyl methylphosphonate are summarized in the following table:
Property | Value |
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CAS Number | 2404-73-1 |
Molecular Formula | C₉H₂₁O₃P |
Molecular Weight | 208.24 g/mol |
Physical State | Liquid |
Boiling Point | 86-91°C (at 1.5 Torr) |
Density | 0.9770 g/cm³ |
Refractive Index | 1.5180 (estimate) |
Water Solubility | 8g/L (at 25°C) |
Table 1: Physical properties of Dibutyl methylphosphonate
Chemical Properties
Dibutyl methylphosphonate exhibits several notable chemical properties that contribute to its versatility. It can function as a ligand, binding to metal ions to form complexes with unique chemical characteristics. These interactions can influence various biochemical pathways, making it valuable in research and industrial applications.
One significant chemical property is its reactivity with thionyl chloride, which makes it valuable in organic synthesis as a precursor for other organophosphorus compounds. The compound also possesses moderate stability under standard conditions but can undergo hydrolysis in strongly acidic or basic environments, a characteristic that influences its applications and handling requirements.
Synthesis Methods
Michaelis–Arbuzov Reaction
The primary method for synthesizing Dibutyl methylphosphonate is through the Michaelis–Arbuzov reaction, one of the most fundamental transformations in organic chemistry for C-P bond formation . This reaction, dating back to 1898, was initially reported by Michaelis and Kaehne who discovered that trialkyl phosphites reacted with primary alkyl iodides upon heating to afford dialkyl phosphonates .
The mechanism involves the nucleophilic attack of an alkyl halide by the phosphorus atom to generate the corresponding phosphonium salt. This is followed by nucleophilic attack of one of the alkyl groups by the halide ion, resulting in C-O bond cleavage and formation of the phosphonate ester and another alkyl halide . The reaction has been widely used for phosphonate synthesis since its discovery due to its reliability and versatility.
Alternative Synthesis Methods
While the Michaelis-Arbuzov reaction remains the most common method, researchers have developed alternative approaches for synthesizing Dibutyl methylphosphonate. Some synthetic routes involve microwave-assisted reactions, which offer advantages in terms of reduced reaction times and improved yields compared to conventional heating methods .
In laboratory settings, the compound can also be prepared through carefully controlled hydrolysis of corresponding phosphonic dichlorides followed by esterification with butanol. These alternative methods provide flexibility in synthesis depending on available starting materials and specific requirements for purity or scale.
Applications
Industrial Applications
Dibutyl methylphosphonate functions primarily as a flame retardant in various industrial applications. Organophosphorus compounds like DBMP are effective flame retardants because they can interrupt the combustion process at various stages. When exposed to heat, they can form a protective char layer that prevents oxygen from reaching the underlying material or release radical species that interfere with combustion chain reactions.
The compound's relatively high thermal stability and compatibility with various polymer systems make it suitable for incorporation into plastics, textiles, and other flammable materials to improve their fire resistance properties. Its lower volatility compared to some other phosphonate esters makes it particularly valuable in applications requiring prolonged protection.
Chemical Synthesis Intermediate
Dibutyl methylphosphonate serves as an important intermediate in the synthesis of various organophosphorus compounds. Its reactivity with thionyl chloride makes it particularly useful in preparing more complex phosphonate derivatives with applications in pharmaceuticals, agrochemicals, and materials science.
The compound participates in numerous chemical transformations, including alkylation reactions, condensations, and functional group modifications. These reactions are leveraged in creating more complex molecules with specific properties tailored for particular applications, demonstrating the versatility of DBMP as a building block in organic synthesis.
Research Applications
In research settings, Dibutyl methylphosphonate is utilized for studies on enzyme inhibition and other biological activities. Its structural features allow it to interact with various biological systems, making it valuable for investigating biochemical processes and developing potential therapeutic agents.
Researchers also employ DBMP as a model compound for understanding the behavior of organophosphorus compounds in environmental systems, including degradation pathways and potential remediation strategies. This research contributes to our understanding of environmental persistence and fate of similar compounds used in consumer and industrial products.
Biological Activity
Enzyme Inhibition Properties
Research indicates that Dibutyl methylphosphonate exhibits moderate biological activity, particularly as an enzyme inhibitor. It can mimic the transition state of peptide hydrolysis, enabling it to interfere with enzymatic processes critical for cell function. This characteristic positions DBMP as a potential candidate in drug development, especially for targeting enzymes involved in disease progression.
Studies have shown that DBMP demonstrates activity against glioblastoma multiforme cell lines such as T98G and U-118 MG. The mechanism involves the inhibition of specific enzymes that play roles in tumor growth and survival. Molecular docking studies suggest that DBMP has a high binding affinity to key enzyme sites, indicating its potential as a therapeutic agent against various diseases.
Comparison with Related Compounds
Structural Analogs
Dibutyl methylphosphonate belongs to a family of organophosphorus compounds that includes several important structural analogs, each with distinct properties and applications:
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Dimethyl methylphosphonate: Features methyl groups instead of butyl groups, resulting in different physical properties and applications. This compound is notably used as a nerve agent simulant in chemical sensor research .
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Diethyl methylphosphonate: Contains ethyl groups instead of butyl groups, affecting its physical properties and reactivity profile.
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Trimethyl phosphite: A related compound frequently used in similar reactions, particularly in the Michaelis–Arbuzov reaction for synthesizing phosphonates.
Comparative Advantages
What distinguishes Dibutyl methylphosphonate from its structural analogs is its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other phosphonate esters. The longer butyl chains make it more hydrophobic than its methyl or ethyl counterparts, influencing its solubility profile and interactions with other molecules.
These differences in physical and chemical properties directly impact the applications for which each compound is best suited. The increased hydrophobicity of DBMP may make it preferable in certain flame retardant applications or as a ligand in specific chemical reactions where interaction with hydrophobic environments is advantageous.
Recent Research Developments
Advanced Synthesis Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing Dibutyl methylphosphonate and related compounds. The Arbuzov reaction has seen significant improvements through modifications such as solvent-free conditions, microwave assistance, and the use of catalysts to enhance reaction efficiency .
Researchers have also explored radical-mediated Arbuzov reactions that offer alternative pathways for synthesizing phosphonates under milder conditions . These methodological advances contribute to more sustainable chemical processes and potentially expand the applications of DBMP by making it more accessible and economical to produce.
Emerging Applications
While traditional applications of Dibutyl methylphosphonate continue to be important, new potential uses are emerging from ongoing research. Studies exploring related compounds such as dimethyl methylphosphonate have led to advances in chemical sensor technology. For example, two-dimensional tungsten diselenide (WSe₂) nanosheets have been used to create sensors for detecting dimethyl methylphosphonate as a simulant for nerve agents .
These developments suggest potential applications for Dibutyl methylphosphonate in advanced materials and sensing technologies. The compound's unique chemical properties could be leveraged in developing new functional materials with applications in electronics, environmental monitoring, and security technologies.
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